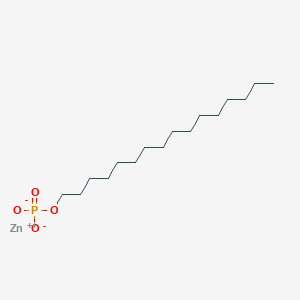
Zinc hexadecyl phosphate
Description
Zinc hexadecyl phosphate is a metal-organic compound comprising a hexadecyl (C16) alkyl chain linked to a phosphate group, coordinated with zinc ions. Structurally, it is derived from hexadecyl dihydrogen phosphate (C16H35O4P) by replacing hydrogen ions with zinc, forming a disubstituted salt (e.g., Zn(C16H34O4P)₂) . This compound combines the hydrophobic properties of the long alkyl chain with the metal-binding capacity of zinc, making it suitable for applications in material science, surfactants, and antimicrobial coatings.
Hexadecyl phosphate derivatives are widely used in surface modification of inorganic materials (e.g., hydroxyapatite, titanium implants) due to their ability to enhance crystallization and biocompatibility .
Properties
CAS No. |
16700-94-0 |
|---|---|
Molecular Formula |
C16H33O4PZn |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
zinc;hexadecyl phosphate |
InChI |
InChI=1S/C16H35O4P.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H2,17,18,19);/q;+2/p-2 |
InChI Key |
KUPGJMJHAFGISS-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Zn+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Zn+2] |
Other CAS No. |
16700-94-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural Comparison of Alkyl Phosphate Derivatives
Key Observations :
- Chain Number: Dihexadecyl phosphate (two C16 chains) exhibits superior lipophilicity and precipitation efficiency (≥99%) compared to monoalkyl derivatives like this compound or potassium cetyl phosphate (<53%) .
Performance Metrics
Table 2: Functional Performance of Selected Compounds
Key Findings :
- Antimicrobial Activity : this compound’s activity is attributed to both the C16 chain (disrupting microbial membranes) and zinc ions (inhibiting enzyme function) . In contrast, miltefosine relies on its phosphocholine head for targeting pathogens .
- Transdermal Penetration: Phosphate derivatives with C12–C16 chains show similar enhancement, but zinc’s presence may reduce skin permeability compared to non-metallic analogs like diethyl hexadecylphosphonate .
Q & A
Q. What are the standard synthesis protocols for zinc hexadecyl phosphate, and how do reaction parameters influence product purity?
this compound can be synthesized via a two-step process: (1) preparation of hexadecyl dihydrogen phosphate (C₁₆H₃₅O₄P) through esterification of phosphoric acid with hexadecanol, and (2) neutralization with zinc nitrate or zinc oxide under controlled pH (5–7). Key parameters include:
- Molar ratios : A 1:1 molar ratio of zinc precursor to hexadecyl phosphate ensures stoichiometric neutralization .
- Temperature : Reactions performed at 60–80°C minimize side reactions (e.g., hydrolysis of the phosphate ester) .
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance solubility of hydrophobic intermediates .
Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?
- XRD : Confirms crystallinity and identifies phase purity by comparing peaks with reference data (e.g., JCPDS standards) .
- FTIR : Detects functional groups (e.g., P–O–Zn at ~950 cm⁻¹, C–H stretches at 2850–2920 cm⁻¹) .
- TGA/DSC : Evaluates thermal stability; decomposition typically occurs above 200°C, with weight loss attributed to alkyl chain degradation .
- SEM/EDS : Maps elemental distribution (Zn, P, O) and surface morphology .
Advanced Research Questions
Q. How do hydrophobic alkyl chains in this compound affect its colloidal stability in aqueous systems, and how can this be optimized?
The long hexadecyl chain introduces hydrophobicity, leading to aggregation in water. Strategies to improve stability include:
- Surfactant co-intercalation : Combining with ionic surfactants (e.g., sodium dodecyl sulfate) reduces interfacial tension .
- Nanostructuring : Sonication or high-shear mixing produces nanoparticles (<100 nm) with enhanced dispersibility .
- pH modulation : Adjusting to pH >7 increases surface charge (negative ζ-potential), stabilizing colloids via electrostatic repulsion .
Q. What contradictions exist in reported data on this compound’s coordination geometry, and how can these be resolved?
Conflicting reports describe Zn²⁺ as either tetrahedrally or octahedrally coordinated to phosphate groups. To resolve this:
- EXAFS/XANES : Provides direct evidence of Zn–O bond lengths and coordination numbers .
- DFT calculations : Predicts energetically favorable geometries; octahedral coordination is more stable in hydrated forms .
- Controlled hydration experiments : Comparing XRD patterns of anhydrous vs. hydrated samples clarifies structural flexibility .
Q. How can experimental designs address challenges in studying this compound’s interfacial activity (e.g., in catalysis or coatings)?
- Langmuir-Blodgett trough : Measures monolayer formation and pressure-area isotherms to assess amphiphilicity .
- Electrochemical impedance spectroscopy (EIS) : Quantifies corrosion inhibition efficiency in coating applications .
- Catalytic testing : Hydrogenation or oxidation reactions evaluate ligand effects on metal center reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


